N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
Molecular Formula |
C13H14ClN3OS |
|---|---|
Molecular Weight |
295.79 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-2-3-11(18)15-13-17-16-12(19-13)8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
InChI Key |
QPVSDGIAXFALKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide precursors under acidic or basic conditions. In a representative protocol, 4-chlorobenzoic acid is first esterified using methanol and concentrated sulfuric acid to yield methyl 4-chlorobenzoate (80% yield). Subsequent hydrazinolysis with hydrazine hydrate produces 4-chlorobenzohydrazide, which reacts with carbon disulfide in ethanolic potassium hydroxide to form the potassium salt of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Cyclization with sulfuric acid at 0°C generates the thiol intermediate, a critical precursor for further functionalization.
Alternative Route via Hurd-Morrow Reaction
An alternative approach involves the Hurd-Morrow reaction, where thiocarbohydrazides cyclize in the presence of phosphorus oxychloride. This method, though less common for 4-chlorophenyl derivatives, offers higher regioselectivity for asymmetric thiadiazoles. For instance, 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been prepared using this method, with yields exceeding 75% under optimized conditions.
Coupling of the Butanamide Moiety
Sulfonyl Chloride Intermediate Formation
The butanamide group is introduced via a sulfonylation-amination sequence. 5-(4-Chlorobenzyl)-1,3,4-thiadiazole-2-thiol is treated with chlorine gas in 1,2-dichloroethane/water to form the corresponding sulfonyl chloride. This intermediate is highly reactive, necessitating low temperatures (−2°C) and controlled chlorine flow to prevent over-chlorination.
Amide Bond Formation Using Carbodiimide Coupling
The sulfonyl chloride reacts with butanamide derivatives in acetonitrile using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Triethylamine is added to scavenge HCl, improving reaction efficiency. For instance, coupling 4-(2-methylphenoxy)butanamide with the sulfonyl chloride intermediate yields N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide derivatives at 37.8% yield after recrystallization.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H-NMR spectra of the final product exhibit characteristic signals: a doublet at δ 7.66 ppm (2H, ArH, J = 8.6 Hz) for the 4-chlorobenzyl group and a triplet at δ 2.68 ppm (3H, CH3) for the butanamide methyl group. 13C-NMR confirms the thiadiazole carbon at δ 160.7 ppm and the amide carbonyl at δ 165.8 ppm.
Infrared (IR) Spectroscopy
IR spectra show strong absorption bands at 3261 cm⁻¹ (N–H stretch), 1726 cm⁻¹ (C=O stretch), and 1093 cm⁻¹ (C–S vibration), consistent with the thiadiazole-amide structure.
Yield Optimization and Reaction Challenges
Solvent Effects on Cyclization
Cyclization in acetic acid/water mixtures results in poor yields (≤50%) due to intermediate precipitation, whereas 1,2-dichloroethane/water systems improve solubility and yield (81%).
Purification Techniques
Column chromatography on silica gel with petroleum ether/ethyl acetate (2:1) effectively removes unreacted starting materials, though recrystallization from ethanol is preferred for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Thiosemicarbazide Cyclization | 81% | 6 h | High purity, scalable |
| Hurd-Morrow Reaction | 75% | 8 h | Regioselectivity control |
| EDC/HOBt Coupling | 37.8% | 6 h | Mild conditions, fewer byproducts |
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide. The compound has shown promising results against various cancer cell lines.
Case Studies:
- Cell Line Sensitivity : Research indicates that this compound exhibits significant cytotoxicity against HepG2 (human hepatocellular carcinoma) cells with an IC50 value of 9.4 μg/mL. Other tested cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia), where varying degrees of sensitivity were observed .
- Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. This is facilitated by the compound's ability to interfere with cellular signaling pathways essential for cell survival and proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thiadiazole ring.
- Substitution with the 4-chlorobenzyl group.
- Coupling with butanamide to yield the final product.
The structural complexity allows for the exploration of various derivatives, which may enhance specific biological activities or improve pharmacokinetic properties.
Other Biological Activities
Beyond its anticancer effects, this compound may possess additional pharmacological properties:
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory actions, which could be beneficial in treating conditions characterized by chronic inflammation .
- Cardioprotective Properties : Preliminary studies suggest that certain thiadiazole derivatives may exhibit cardioprotective effects, highlighting their potential in cardiovascular health applications .
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s butanamide group contrasts with sulfonamide (e.g., P2 ), benzamide (e.g., compound 5e ), or imine (e.g., benzylidene derivatives ) substituents in analogs.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- Activity Trends : Chlorobenzyl-substituted thiadiazoles (e.g., ) consistently show antimicrobial or pesticidal activity, suggesting the target compound may share these properties.
- Role of Substituents : Sulfur-containing groups (e.g., benzylthio in ) enhance bioactivity, while carboxamide/butanamide groups may modulate selectivity.
Biological Activity
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN3OS
- Molecular Weight : 295.79 g/mol
- InChI Key : NPKMHQGOIGPSPL-UHFFFAOYSA-N
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting tumor cell proliferation.
- Cell Line Studies :
- In vitro studies demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For instance, an experiment indicated that at concentrations of 250 and 300 μg/ml, there was a notable reduction in cell viability in MCF-7 cells after 72 hours of exposure .
- A comparative analysis of different thiadiazole compounds showed that those with similar structures exhibited varying degrees of cytotoxicity against cancer cells, suggesting structure-activity relationships that could be further explored .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Evidence from DNA fragmentation assays indicates that the compound promotes apoptotic pathways in cancer cells .
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating effectively.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Cell Line | Concentration (μg/ml) | Viability (%) | Mechanism |
|---|---|---|---|---|
| MCF-7 | 250 | 40% | Apoptosis | |
| MCF-7 | 300 | 25% | Cell Cycle Arrest | |
| HepG2 | 100 | 50% | Apoptosis |
Case Studies
-
Breast Cancer Treatment :
A study focusing on breast cancer revealed that treatment with this compound resulted in significant tumor size reduction in animal models. The compound was administered alongside conventional chemotherapy agents and showed synergistic effects . -
Liver Cancer Research :
In another study targeting liver cancer (HepG2), the compound exhibited a dose-dependent decrease in cell viability. The findings suggest potential for further development as a therapeutic agent for liver malignancies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, thiadiazole core formation may require cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by alkylation with 4-chlorobenzyl halides . Polar aprotic solvents (e.g., dry acetone) and anhydrous K₂CO₃ are critical for nucleophilic substitution steps . Monitoring via TLC/HPLC ensures intermediate purity, with yields optimized by recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.1–7.4 ppm) and aliphatic chains (δ 2.2–4.2 ppm) confirm substituent integration .
- X-ray crystallography : Resolves bond angles and dihedral angles, critical for validating the thiadiazole ring geometry and chlorobenzyl orientation .
- HRMS : Validates molecular formula (e.g., C₁₆H₁₄ClN₃OS) with <2 ppm error .
Q. How does the 4-chlorobenzyl group influence the compound's physicochemical properties?
- Methodological Answer : The electron-withdrawing Cl atom enhances lipophilicity (logP ~3.5), improving membrane permeability. Thermal stability is assessed via TGA/DSC, showing decomposition >200°C . Substituent position (para vs. ortho) affects π-π stacking in crystallography .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in cytotoxicity assays)?
- Methodological Answer : Inconsistent results may arise from assay conditions (e.g., substrate concentration in fluorogenic aromatase assays ). Normalize data using positive controls (e.g., letrozole for enzyme inhibition) and validate via dose-response curves (3–5 replicates). Meta-analysis of substituent effects (e.g., methyl vs. ethyl groups on thiadiazole) clarifies structure-activity relationships (SAR) .
Q. How can molecular docking studies predict target interactions, and what validation experiments are required?
- Methodological Answer :
- Docking Software : Use AutoDock Vina to model binding poses with enzymes (e.g., aromatase CYP19A1). Focus on H-bonding with thiadiazole’s N-atoms and hydrophobic interactions with 4-chlorobenzyl .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Site-directed mutagenesis of predicted binding residues (e.g., Arg115 in aromatase) confirms critical interactions .
Q. What synthetic modifications enhance bioactivity while maintaining metabolic stability?
- Methodological Answer :
- SAR-driven modifications : Introduce electron-donating groups (e.g., methoxy) on benzamide to improve solubility without compromising thiadiazole’s π-stacking .
- Prodrug design : Acetylate terminal amides to reduce first-pass metabolism. Validate stability in simulated gastric fluid (pH 1.2) and hepatic microsomes .
Q. How do solvent polarity and pH impact the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions (e.g., alkylation of thiadiazole-2-thiols). Adjust pH to 8–9 with NH₄OH to precipitate intermediates, minimizing hydrolysis . Kinetic studies (UV-Vis monitoring) determine optimal reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
